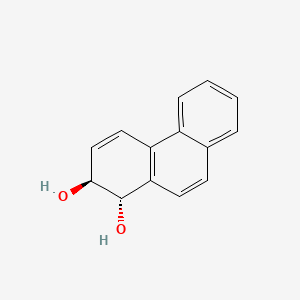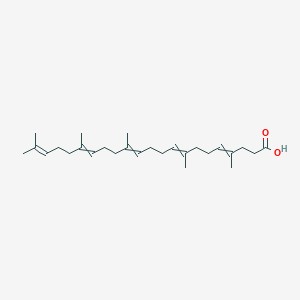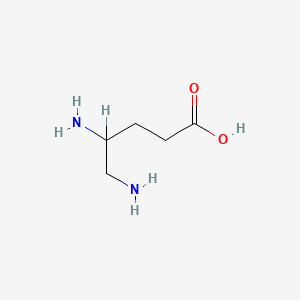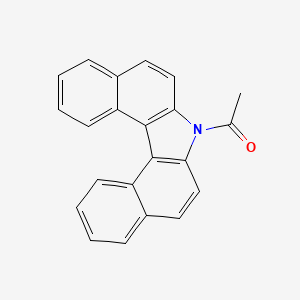
(1S,2S)-1,2-dihydrophenanthrene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-1,2-dihydrophenanthrene-1,2-diol is a trans-1,2-dihydrophenanthrene-1,2-diol. It is an enantiomer of a (1R,2R)-1,2-dihydrophenanthrene-1,2-diol.
Applications De Recherche Scientifique
Metabolic Studies
(1S,2S)-1,2-dihydrophenanthrene-1,2-diol has been studied for its metabolic pathways in rat liver microsomes. Vyas et al. (1982) investigated how these microsomes metabolize dihydrodiols to diastereomerically related bay-region 1,2-diol-3,4-epoxides, demonstrating significant stereoselectivity dependent on the microsomes' source (Vyas et al., 1982).
Synthesis and Chemical Reactions
This compound is also important in synthetic chemistry. For example, Ramasastry et al. (2007) discussed efficient routes to synthesize anti-1,2-amino alcohols and syn-1,2-diols, which are key structural motifs in many biologically active molecules (Ramasastry et al., 2007). Additionally, Wang and Jiang (2010) presented methods for palladium-catalyzed dihydroxylation of olefins to form 1,2-diols, highlighting the compound's relevance in organic synthesis (Wang & Jiang, 2010).
Photochemical Studies
The compound's photochemical properties have also been explored. Takeshita et al. (2003) reported on the photochromic reaction of related compounds, suggesting potential applications in materials science (Takeshita et al., 2003).
Environmental Applications
In environmental science, Pampanin et al. (2016) used synthetic metabolites of phenanthrene, including this compound, to study polycyclic aromatic hydrocarbons' exposure in Atlantic cod, demonstrating the compound's utility in environmental toxicology (Pampanin et al., 2016).
Polymerization Initiators
In materials science, Komarov et al. (2019) described the use of similar diols as initiators for ring-opening polymerization of cyclic esters, suggesting potential applications in polymer chemistry (Komarov et al., 2019).
Propriétés
Numéro CAS |
60917-41-1 |
|---|---|
Formule moléculaire |
C14H12O2 |
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
(1S,2S)-1,2-dihydrophenanthrene-1,2-diol |
InChI |
InChI=1S/C14H12O2/c15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16/h1-8,13-16H/t13-,14-/m0/s1 |
Clé InChI |
FZOALBNXOKAOEW-KBPBESRZSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC3=C2C=C[C@@H]([C@H]3O)O |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(C3O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=CC(C3O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1h,3h-Pyrrolo[1,2-c]thiazole-7-carboxamide, 3-(3-pyridinyl)-](/img/structure/B1195584.png)
![2-[Dodecoxy(hydroxy)phosphoryl]oxyethyl-trimethylazanium](/img/structure/B1195590.png)





![1'-[3-(2-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl][1,4'-bipiperidine]-4'-carboximidic acid](/img/structure/B1195597.png)


